[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine
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Overview
Description
“[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine” is a chemical compound with the molecular formula C10H10ClN3 . It is also known as “this compound dihydrochloride” and has a molecular weight of 280.58 . The compound is a powder and is stored at room temperature .
Synthesis Analysis
The synthesis of imidazole derivatives, such as “this compound”, involves various methods . One common method is the Van Leusen Imidazole Synthesis, which involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods involve the use of benzimidates and 2H-azirines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10ClN3.2ClH/c11-9-2-1-3-10(8(9)6-12)14-5-4-13-7-14;;/h1-5,7H,6,12H2;2*1H . This indicates the presence of a chloro group attached to the phenyl ring and an imidazole group attached to the methanamine .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 280.58 .Scientific Research Applications
Crystal Structure Analysis
A study detailed the crystal structures of two imidazole-4-imines, which are isomorphous and crystallize in the triclinic space group. The overall twist of the molecule is significant, and the crystal packing is mainly determined by weak specific intermolecular interactions. This illustrates the role of weak interactions in the crystal structures of similar compounds (Skrzypiec et al., 2012).
Synthesis and Characterization of Polymers
Research into novel poly(amide-ether)s bearing imidazole pendants has shown these polymers to be readily soluble, forming flexible films with significant thermal stability and exhibiting fluorescence. This indicates the utility of imidazole derivatives in creating materials with desirable physical and optical properties (Ghaemy et al., 2013).
Antimicrobial Evaluation
Derivatives of phenyl methanamine, including structures related to the query compound, have been synthesized and evaluated for their antimicrobial activities, showing variable degrees of effectiveness. This suggests potential biomedical applications of similar compounds (Visagaperumal et al., 2010).
Corrosion Inhibition
Imidazole derivatives have been explored for their corrosion inhibition properties on metal surfaces. Studies have demonstrated that these compounds can significantly reduce corrosion in acidic mediums, indicating their potential as protective agents in industrial applications (Costa et al., 2021).
Fluorescent Material Synthesis
The synthesis of strongly fluorescent imidazole derivatives has been reported, with applications in molecular structure-controlled solid-state fluorescence, halochromism, and fluorescence photoswitching. These compounds have shown promise in developing new fluorescent materials and sensors (Kundu et al., 2019).
Safety and Hazards
“[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine” is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The specific targets of “[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
The biochemical pathways affected by imidazole-containing compounds are diverse and depend on the specific compound and its targets. For example, some imidazole derivatives can affect pathways related to inflammation, cancer, diabetes, allergies, and more .
Pharmacokinetics
The pharmacokinetics of imidazole-containing compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary widely. Factors influencing the pharmacokinetics include the compound’s specific structure, formulation, route of administration, and individual patient factors. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its pharmacokinetics.
Result of Action
The molecular and cellular effects of imidazole-containing compounds can vary widely and depend on the specific compound and its targets. Some imidazole derivatives have been shown to have antioxidant potential .
Properties
IUPAC Name |
(2-chloro-6-imidazol-1-ylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-2-1-3-10(8(9)6-12)14-5-4-13-7-14/h1-5,7H,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIDFINZRFQFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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